

acarbose historical development FDA approval timeline

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Compound Focus: Acarbose

CAS No.: 56180-94-0

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FDA Approval History

The U.S. Food and Drug Administration (FDA) approved **acarbose** in the 1990s. The official drug approval package lists an approval date of **August 16, 1999**, for NDA 020482 [1]. Other sources note that **acarbose** received its first FDA approval in **1995** [2]. This discrepancy is common in historical drug records, often reflecting different phases of the approval process, such as initial approval versus subsequent approval for a revised application.

The drug was developed and marketed by Bayer Corporation under the brand name **Precose** [1].

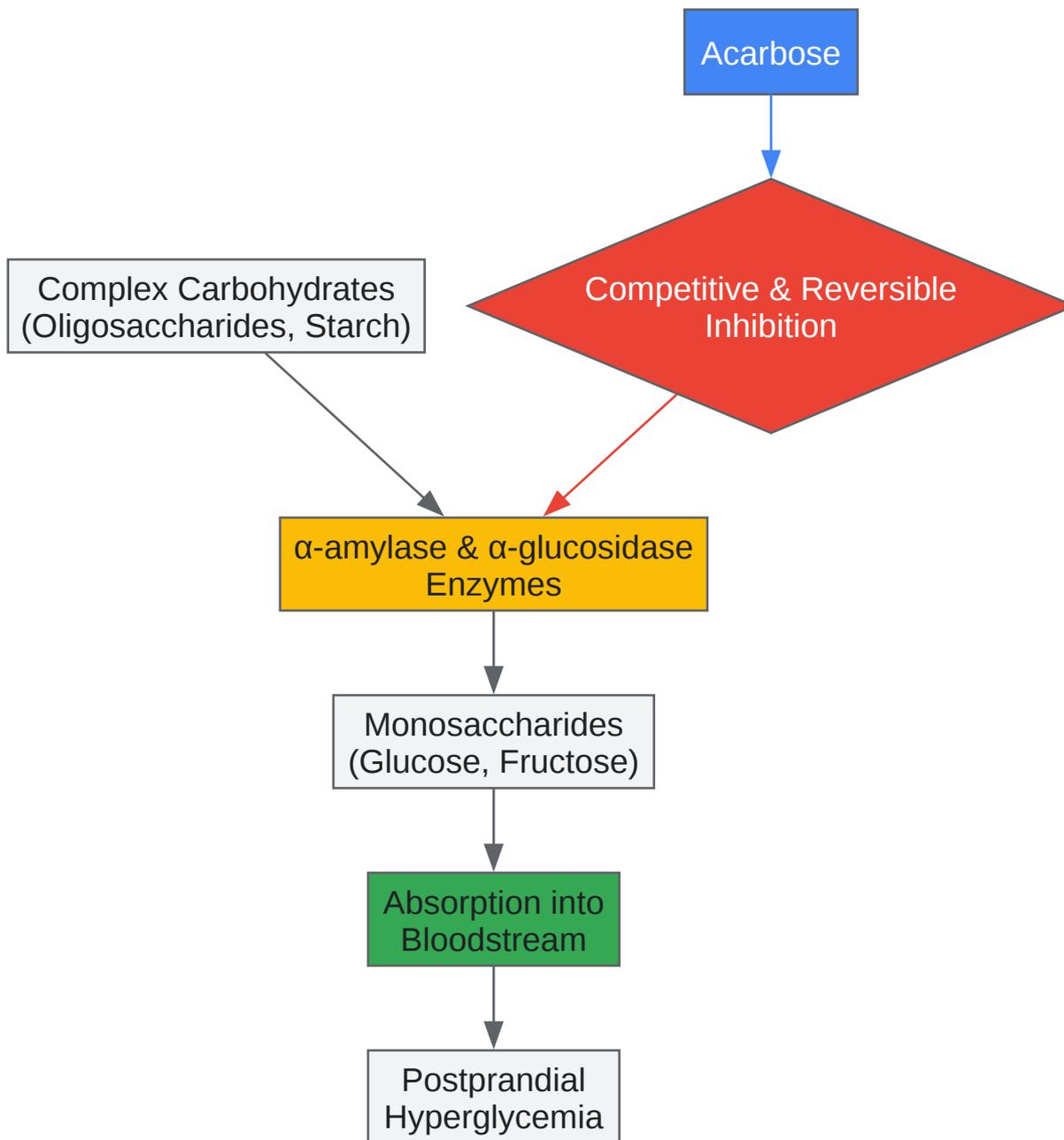
Mechanism of Action and Pharmacokinetics

Acarbose is a complex oligosaccharide that acts as an **alpha-glucosidase inhibitor** [3]. Its primary mechanism is to delay the digestion of complex carbohydrates in the body, which helps control blood sugar levels.

The table below summarizes its key pharmacological properties:

Property	Description
Mechanism of Action	Competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes (e.g., glucoamylase, sucrase, maltase) [4] [2].
Primary Effect	Slows the breakdown of oligosaccharides, trisaccharides, and disaccharides into monosaccharides, thereby reducing postprandial blood glucose elevation [4].
Bioavailability	Very low systemic absorption (less than 2% as the active parent drug) as it acts locally within the gastrointestinal tract [4] [2].
Metabolism	Extensively metabolized in the GI tract primarily by intestinal bacteria and digestive enzymes [2].
Elimination	Approximately 51% of an oral dose is excreted in feces, while absorbed metabolites are cleared renally [4].

This local action in the gut is visually summarized in the following workflow:



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Clinical Dosing and Therapeutic Profile

Acarbose is used with diet and exercise to improve glycemic control in adults with type 2 diabetes [3] [2]. It is available as 25 mg, 50 mg, and 100 mg oral tablets [3].

Dosage Guidelines [3] [4]:

- **Initial Dose:** 25 mg taken orally three times daily with the first bite of each main meal.
- **Maintenance Dose:** The dose may be increased after 4-8 weeks based on tolerability and efficacy.
- **Maximum Dose:**
 - **50 mg three times daily** for patients weighing 60 kg or less.
 - **100 mg three times daily** for patients weighing more than 60 kg.

The table below outlines its efficacy, common side effects, and contraindications:

Aspect	Details
Efficacy (HbA1c Reduction)	In clinical trials, acarbose monotherapy reduced HbA1c levels by -0.44% to -0.77% for doses of 25 mg and 50 mg (three times daily), respectively [4].
Common Side Effects	Flatulence, diarrhea, abdominal pain, and stomach discomfort are very common, especially at the beginning of therapy [3] [4].
Serious Risks	Rare but serious side effects include liver problems (elevated transaminases) and pneumatosis cystoides intestinalis [3] [4].
Contraindications	Contraindicated in patients with diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, or chronic intestinal diseases associated with malabsorption [3] [4].

Recent Research and Future Directions

Current scientific inquiry is focused on two main challenges: understanding **acarbose** resistance and developing improved drug analogs.

- **Gut Microbiota and Drug Resistance:** A significant portion of orally administered **acarbose** remains unabsorbed in the gut. Recent studies have identified specific pathways in gut bacteria, such as **acarbose-preferred glucosidase (Apg)** and **microbiome-derived acarbose kinase (Mak)**, that inactivate the drug [5] [6]. Enrichment of these bacteria in some patients is correlated with a lower response to **acarbose** treatment, presenting a mechanism of resistance [5].
- **Next-Generation Analogs:** Research is actively pursuing **acarbose** analogs with superior properties. In 2024, scientists identified new compounds, **Acarstatins A and B**, which are glycosylated

derivatives of **acarbose** [5]. These analogs demonstrate:

- **Significantly enhanced inhibitory activity** against human salivary α -amylase (over 1,400-fold greater than **acarbose**) [5].
- **Complete resistance to Mak-mediated phosphorylation** and partial resistance to Apg-mediated hydrolysis, potentially overcoming key resistance mechanisms in the gut [5] [6].

This ongoing research aims to create more effective and reliable treatments for type 2 diabetes.

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